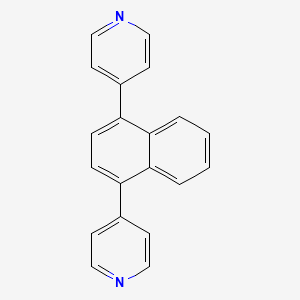

1,4-Di(pyridin-4-yl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-pyridin-4-ylnaphthalen-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-2-4-20-18(16-9-13-22-14-10-16)6-5-17(19(20)3-1)15-7-11-21-12-8-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHFNULMVZGXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC=NC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Di Pyridin 4 Yl Naphthalene and Its Functionalized Analogues

Suzuki-Miyaura Cross-Coupling Strategies for Bis(pyridyl)naphthalene Frameworks

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it has been successfully employed in the synthesis of 1,4-di(pyridin-4-yl)naphthalene. libretexts.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with a halide or triflate. libretexts.orgyonedalabs.com For the synthesis of the target molecule, this translates to the reaction of a dihalogenated naphthalene (B1677914) with a pyridylboronic acid or vice versa.

A general approach involves the reaction of 1,4-dihalonaphthalene (e.g., 1,4-dibromonaphthalene (B41722) or 1,4-diiodonaphthalene) with 4-pyridylboronic acid in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), often in combination with phosphine (B1218219) ligands that stabilize the active palladium species. mdpi.comwalisongo.ac.id

The reaction mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of the dihalonaphthalene to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the pyridyl group is transferred from the boronic acid to the palladium center, a step that is facilitated by the base. Finally, reductive elimination from the Pd(II) complex yields the desired this compound and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| 1,4-Dibromonaphthalene | 4-Pyridylboronic acid | Pd(PPh3)4 | K2CO3 | This compound | nih.gov |

| 1,4-Diiodonaphthalene | 4-Pyridylboronic acid | Pd(OAc)2/Ligand | Na2CO3 | This compound | mdpi.com |

| 1,4-Diborylbenzene | 1,4-Dibromonaphthalene | Pd catalyst | - | 1,3-Phenylene-bridged cyclic naphthalene hexamer | nih.gov |

Alternative Synthetic Routes to Naphthalene-Bridged Bipyridyl Systems

While the Suzuki-Miyaura coupling is a dominant strategy, other palladium-catalyzed cross-coupling reactions provide viable alternatives for the synthesis of naphthalene-bridged bipyridyl systems. These methods can sometimes offer advantages in terms of substrate scope or reaction conditions.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of 1,4-dihalonaphthalene with a pyridylstannane or 1,4-bis(stannyl)naphthalene with a halopyridine. mdpi.comwikipedia.org A significant drawback of the Stille coupling is the toxicity of the organotin reagents. mdpi.comorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide or triflate in the presence of a palladium or nickel catalyst. orgsyn.orgresearchgate.net This method is known for its high reactivity and functional group tolerance. orgsyn.orgnih.gov The synthesis of this compound via Negishi coupling would typically involve the reaction of a dihalonaphthalene with a pyridylzinc halide. orgsyn.orgresearchgate.net

| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst | Key Features | References |

| Stille Coupling | Organotin | Aryl/Vinyl Halide | Palladium | Tolerant to many functional groups, but tin reagents are toxic. | mdpi.comwikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Organozinc | Aryl/Vinyl Halide | Palladium or Nickel | High reactivity and functional group tolerance. | orgsyn.orgresearchgate.netnih.gov |

Functionalization of the Naphthalene and Pyridyl Moieties for Tunable Properties

The ability to introduce functional groups onto either the naphthalene core or the pyridyl rings of this compound is crucial for fine-tuning its electronic, optical, and coordination properties. This functionalization can be achieved either by using substituted starting materials in the cross-coupling reactions or by post-synthetic modification of the parent compound.

For instance, substituted dihalonaphthalenes or pyridylboronic acids can be used in the Suzuki-Miyaura coupling to generate derivatives with specific functionalities. researchgate.netmdpi.com This approach allows for the systematic variation of substituents to study their impact on the molecule's properties. Palladium-catalyzed C-H functionalization has also emerged as a powerful tool for the direct introduction of functional groups onto aromatic systems, including naphthalene derivatives. researchgate.net

Preparation of Related Naphthalene Diimide Derivatives for Ligand Applications

Naphthalene diimides (NDIs) are a class of compounds known for their excellent electron-accepting properties, thermal stability, and photostability. nih.govnih.gov The incorporation of pyridyl groups into the NDI framework leads to the formation of versatile ligands for the construction of supramolecular assemblies and coordination polymers. bohrium.comrsc.org

The synthesis of N,N'-di(pyridin-4-yl)-naphthalene-1,4,5,8-tetracarboxydiimide (a related NDI derivative) is typically achieved through the condensation reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) with 4-aminopyridine. acs.orgresearchgate.net This reaction is often carried out at high temperatures in a suitable solvent like DMF. acs.org

Functionalization of the naphthalene core of NDIs can be achieved through various methods, including bromination followed by cross-coupling reactions like the Suzuki or Sonogashira couplings. soton.ac.uk This allows for the introduction of a wide range of substituents, enabling the tuning of the electronic and photophysical properties of the resulting ligands. bohrium.comacs.org For example, core-substituted NDIs have been synthesized and utilized in the construction of metal-organic frameworks (MOFs) with interesting photochromic properties. acs.org

| Starting Material 1 | Starting Material 2 | Product | Application | Reference |

| 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) | 4-Aminopyridine | N,N'-di(pyridin-4-yl)-naphthalene-1,4,5,8-tetracarboxydiimide | Ligand for coordination chemistry | acs.orgresearchgate.net |

| N,N'-bis(2-ethylhexyl)-2,6-dibromo-NDI | Arylboronic acid | Core-functionalized NDI | Organic electronics | soton.ac.uk |

| NDI with 5-aminoisophthalic acid | Calcium salt | NDI-based Metal-Organic Framework (MOF) | Photochromic materials | acs.org |

Supramolecular Self Assembly Principles and Architectures

Directed Assembly Strategies Employing 1,4-Di(pyridin-4-yl)naphthalene and its Analogues

Directed assembly is a cornerstone of supramolecular chemistry, where components are pre-programmed with steric and electronic information to spontaneously form a desired, thermodynamically stable structure. This compound is a prominent N-donor ligand utilized in this approach to generate a range of metal-organic frameworks (MOFs) and coordination polymers. ruixibiotech.com In these strategies, the compound acts as a linear "strut" or "linker" that connects metal ions or metal-containing secondary building units (SBUs) into extended one-, two-, or three-dimensional networks. ruixibiotech.comnih.gov

The synthesis of these materials is typically a one-pot self-assembly process where the dipyridyl ligand and a metal salt are combined under solvothermal conditions. nih.govresearchgate.net The final topology of the framework is dictated by the coordination geometry of the metal ion, the length and rigidity of the dipyridyl linker, and the presence of other coordinating species like carboxylates. nih.govnih.gov

Analogues of this compound have been extensively used to create diverse architectures:

N,N′-di(4-pyridyl)-1,4,5,8-naphthalenetetracarboxydiimide (DPNDI) , a more complex analogue, reacts with nickel(II) nitrate (B79036) to form one-dimensional coordination polymers. When co-ligands like terephthalic acid are introduced, the assembly shifts to produce two-dimensional, pillared MOFs with defined rectangular voids.

Contribution of Non-Covalent Interactions in Self-Assembled Structures

While coordination bonds form the primary backbone of many assemblies, weaker non-covalent interactions are critical for stabilizing the crystal packing, influencing the conformation of the ligands, and dictating the final three-dimensional architecture.

In the solid state, molecules of this compound and its analogues can participate in various weak hydrogen bonds. Although a detailed crystal structure analysis for the parent compound is not widely reported, studies on closely related structures provide insight into the expected interactions. For instance, in the crystal structure of the analogue N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, weak C—H⋯O hydrogen bonds are observed. researchgate.net These interactions, along with other non-covalent forces, link individual molecules into a stable, three-dimensional supramolecular architecture. researchgate.net Such C—H···N and C—H⋯π interactions are also anticipated to play a role in the crystal packing of this compound.

The aromatic nature of both the central naphthalene (B1677914) core and the terminal pyridyl rings makes π-π stacking a dominant non-covalent interaction in the solid-state structures of these compounds. These interactions are crucial for the close packing of molecules and the stabilization of layered or columnar assemblies. The planarity of the naphthalene system and the attached pyridyl groups facilitates effective orbital overlap. vulcanchem.com

| Interaction Type | Participating Rings | Centroid-Centroid Distance (Å) | Compound |

| π-π Stacking | Pyridine (B92270) -- Pyridine | 3.7014 | N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide researchgate.net |

| π-π Stacking | Pyridine -- Pyridine | 3.8553 | N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide researchgate.net |

Table data derived from studies on an analogous compound to illustrate typical interaction distances.

Advanced Functional Materials Applications of 1,4 Di Pyridin 4 Yl Naphthalene Based Systems

Optoelectronic and Photonic Applications

The integration of 1,4-di(pyridin-4-yl)naphthalene into larger supramolecular systems gives rise to a host of valuable optical and electronic properties. The naphthalene (B1677914) core and pyridyl nitrogen atoms provide sites for coordination with metal ions and for engaging in non-covalent interactions, leading to materials with applications in light emission, optical switching, and electronics.

Coordination polymers (CPs) constructed from multidentate ligands like this compound have garnered significant attention due to their intriguing structures and luminescent properties. nih.govresearchgate.net The combination of this N-donor ligand with various metal ions and aromatic polycarboxylate co-ligands results in CPs that often exhibit strong fluorescence.

For instance, zinc(II) coordination polymers incorporating a similar bis(pyridin-4-yl) ligand and naphthalene-1,4-dicarboxylic acid have been synthesized, displaying blue fluorescence in the solid state. acs.org The luminescent behavior of these materials is sensitive to their chemical environment, a characteristic that has been harnessed for developing highly selective chemical sensors. These CPs have demonstrated the ability to detect specific metal ions, such as Fe(III), and high-valent oxyanions like Cr₂O₇²⁻ and MnO₄⁻, through a luminescence quenching mechanism. acs.org The porous nature of these frameworks allows for the diffusion of analytes, which interact with the framework to alter its emission properties, providing a sensitive detection method. acs.org

Table 1: Luminescence Properties of a Representative Coordination Polymer

| Feature | Description | Reference |

| Framework Composition | Zinc(II) with bis(pyridin-4-yl)benzothiadiazole and naphthalene-1,4-dicarboxylic acid | acs.org |

| Emission Color | Blue fluorescence in the solid state and in solvent suspensions. | acs.org |

| Sensing Application | Selective detection of Fe³⁺, Cr₂O₇²⁻, and MnO₄⁻ ions. | acs.org |

| Detection Mechanism | Luminescence quenching upon interaction with the analyte. | acs.org |

Development of White-Light-Emitting Systems

Metal-organic frameworks are particularly interesting materials for creating white-light-emitting (WLE) systems due to their tunable structures and strong luminescence. ncku.edu.tw Achieving pure white-light emission from a single-component material is a significant challenge, often addressed by combining multiple emissive components within a single framework. nih.govnih.gov

One effective strategy involves encapsulating a dye molecule within the pores of a luminescent MOF. For example, a blue-emitting MOF can be loaded with a complementary yellow-emitting dye, such as an iridium complex. nih.gov The emission from the framework (host) and the dye (guest) can be balanced by carefully controlling the dye concentration to produce high-quality white light. nih.gov In one such system, a quantum yield as high as 20.4% was achieved for the composite emitter. nih.gov

Another approach involves using a single molecule that can generate broad-spectrum emission. Systems based on a 2,6-di(pyridin-4-yl)naphthalene (B8198748) core have been shown to produce pure white-light emission in water at a single-molecule level. ossila.com This behavior is attributed to an efficient intramolecular charge transfer (ICT) process enhanced by a specific self-folded conformation of the molecule. ossila.com The principles demonstrated in these systems highlight the potential for designing this compound-based MOFs and molecules for advanced WLE applications. ncku.edu.twrsc.orgrsc.org

Table 2: Strategies for White-Light Emission in MOFs

| Strategy | Description | Example | Reference |

| Dye Encapsulation | A blue-emitting MOF hosts a yellow-emitting iridium complex. The combined emissions produce white light. | [Ir(ppy)₂(bpy)]⁺@[(CH₃)₂NH₂]₁₅[(Cd₂Cl)₃(TATPT)₄] | nih.gov |

| Single-Molecule ICT | A molecule with a di(pyridin-4-yl)naphthalene core and coumarin (B35378) pendants self-folds to enhance intramolecular charge transfer, resulting in white-light emission. | Coumarin-pendant 2,6-di(pyridin-4-yl)naphthalene | ossila.com |

Photochromic Phenomena in Naphthalene Diimide-Based MOFs

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key feature for developing optical switches and memory devices. Naphthalene diimide (NDI) derivatives are excellent candidates for creating photoactive materials due to their electron-accepting nature. researchgate.net When incorporated into MOFs, often alongside bipyridine-type linkers, they can exhibit robust photochromic behavior. researchgate.net

A novel MOF based on Zn(II), a carboxylate-functionalized NDI, and 4,4′-bipyridine demonstrates reversible photochromism, changing color from yellowish to brown under UV light. researchgate.net This effect is attributed to a photoinduced electron transfer process. researchgate.netresearchgate.net The framework's structure facilitates close contact between electron donor (carboxylate) and acceptor (NDI) moieties, which is crucial for the photoactivity. researchgate.net The color change in these materials can often be reversed by stimuli such as heat or changes in pH. researchgate.net The stability and reversible nature of these NDI-based MOFs make them promising for applications in photochemical processes. researchgate.netrsc.org

Charge transfer (CT) is a fundamental process in many organic electronic materials, governing their conductivity and photophysical properties. Naphthalene diimides (NDIs) are powerful electron acceptors and are known to form emissive ground-state CT complexes with various electron-rich aromatic solvents. researchgate.net This tendency for CT interaction is a defining characteristic of NDI-based systems.

In more complex architectures, such as chiral covalent organic cages made of three NDI units, photoexcitation leads to an intracage charge separation event. scispace.comnih.gov The resulting charge-separated state in these cage-like structures can have a longer lifetime compared to simpler monomeric or dimeric NDI systems. scispace.comnih.gov Furthermore, studies on the reduced state of these cages show that an electron can be localized on a single NDI unit at room temperature and become delocalized through rapid hopping among all three NDI units upon heating. nih.gov

This ability to control charge separation and transport is critical for applications in organic electronics. Recent research has also focused on tuning the redox properties of NDI derivatives to achieve a "one-step two-electron" transfer process, which can significantly improve the energy efficiency of devices like aqueous organic redox flow batteries. rsc.org

Catalysis and Photocatalysis

The well-defined porous structures and high surface areas of MOFs make them excellent platforms for catalysis. By choosing appropriate organic linkers and metal nodes, it is possible to design MOFs with specific active sites for a variety of chemical transformations.

The use of this compound and similar rigid, linear dipyridyl ligands is instrumental in building robust, porous MOFs suitable for catalytic applications. ossila.com These frameworks can serve as heterogeneous catalysts, offering advantages in terms of catalyst separation and recyclability.

For example, an iron-based ionic MOF assembled from 4′-pyridyl-2,2′:6′,2′′-terpyridine, a ligand with a similar pyridyl functionality, acts as a recyclable precatalyst for the syn-selective hydroboration of alkynes under mild, solvent-free conditions. nih.gov Another strategy involves the growth of MOF thin films on substrates to create platforms for efficient tandem catalysis, where the framework serves to isolate different catalytic centers. ossila.com Furthermore, MOFs constructed from naphthalene-based dicarboxylate ligands have demonstrated photocatalytic properties, capable of degrading organic dyes under light irradiation. rsc.org The combination of the photoactive naphthalene unit and the versatile coordination of the pyridyl groups in this compound suggests its high potential for developing novel photocatalytic systems.

Design of Site-Isolated Catalytic Centers

Metal-organic frameworks constructed with ligands like this compound offer a powerful platform for creating site-isolated catalytic centers. This design strategy prevents the aggregation of active sites, enhancing catalytic efficiency and selectivity. The framework structure can incorporate catalytic sites in several ways: the metal nodes can act as Lewis acid sites, the organic ligand can be functionalized with catalytic groups, or guest catalytic species can be encapsulated within the pores. usf.edu

For instance, bimetallic MOFs, which combine two different metals, can be functionalized to create porous acidic catalysts. nih.gov In systems analogous to those that could be formed with 1,4-dpn, unsaturated metal sites within the framework, such as Zr(IV) clusters, can serve as active Lewis acid centers for various organic transformations. usf.edu The pyridyl nitrogen atoms of the dpn ligand itself can act as basic sites, allowing for the design of multifunctional acid-base catalysts. This approach has been demonstrated in frameworks where amino groups on the ligand work in concert with the metal node to catalyze reactions. usf.edu Furthermore, the well-defined pores of a dpn-based MOF can be used to encapsulate metal complexes or nanoparticles, creating a "nanoreactor" environment where the framework provides size selectivity and prevents the catalyst from leaching. nih.gov Ionic MOFs assembled from pyridyl-based ligands have been successfully employed as recyclable precatalysts for reactions like the hydroboration of alkynes. digitellinc.com

Chemical Sensing and Recognition

The inherent luminescent properties of the naphthalene core, combined with the coordinating ability of the pyridyl groups, make this compound-based systems excellent candidates for chemical sensing. nih.govrsc.org When incorporated into MOFs, these ligands can create highly sensitive and selective fluorescent sensors for various analytes. mdpi.com The sensing mechanism often relies on the modulation of the framework's fluorescence upon interaction with a target analyte, such as metal ions or small organic molecules, through processes like luminescence quenching or enhancement. nih.gov

Selective Detection of Metal Ions

Frameworks built with this compound are predicted to be effective sensors for specific metal ions. The pyridyl nitrogen atoms can bind to guest metal ions, while the naphthalene fluorophore acts as a signaling unit. The detection process often involves a phenomenon known as chelation-enhanced fluorescence (CHEF) or, more commonly, fluorescence quenching. nih.gov In many luminescent MOFs, the interaction between the framework and a metal ion, particularly transition metals like Fe³⁺ or Cu²⁺, leads to a quenching of the material's native fluorescence. researchgate.netnih.gov

This principle has been demonstrated in numerous MOFs constructed from ligands analogous to 1,4-dpn. For example, MOFs built with naphthalene-1,4-dicarboxylic acid and a tri-pyridyl-imidazole ligand have shown high sensitivity for detecting Ca²⁺, Co²⁺, Al³⁺, and Fe³⁺ ions. researchgate.netrsc.org Similarly, frameworks using imidazole-based linkers, which share coordination chemistry with pyridyls, are effective at sensing Fe³⁺ ions with high selectivity and low detection limits. researchgate.netrsc.org Lanthanide-based MOFs containing pyridyl functionalities are also a major class of sensors, where the ligand efficiently transfers energy to the lanthanide ion (the "antenna effect"), and the presence of analytes can disrupt this process, altering the characteristic sharp emission of the metal. nih.govmdpi.com A naphthalene Schiff-base probe has demonstrated the ability to detect Al³⁺ and Mg²⁺ through a fluorescent "off-on" response. nih.gov

Table 1: Examples of Metal Ion Sensing by Naphthalene- and Pyridyl-Based MOFs

| Framework/Ligand | Target Ion(s) | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| [Cd(L)(CNN)]·3H₂O (L = 2,6-Di(1H-imidazol-1-yl) Naphthalene) | Fe³⁺, Cr₂O₇²⁻, CrO₄²⁻ | Luminescence Quenching | Not Specified | researchgate.net |

| Naphthalene Schiff-base | Al³⁺, Mg²⁺ | Fluorescence Enhancement | Not Specified | nih.gov |

| [Mn(L)₀.₅(L)₀.₅(Htpim)₂]n (L = naphthalene-1,4-dicarboxylate) | Ca²⁺, Co²⁺ | Luminescence Quenching | Not Specified | rsc.org |

| [Eu(L₁)(BPDC)₀.₅(NO₃)]·H₃O (L₁ = 2,5-di(pyridin-4-yl)terephthalic acid) | Fe³⁺ | Luminescence Turn-off | 5 x 10⁻⁷ M | mdpi.com |

| Naphthalene derivative probe F6 | Al³⁺ | Fluorescence Enhancement | 8.73 x 10⁻⁸ M | mdpi.com |

Sensing of Specific Organic Molecules

The electron-rich nature of the π-conjugated naphthalene system in 1,4-dpn makes its derived frameworks highly suitable for detecting electron-deficient organic molecules, especially nitroaromatic compounds, which are common components of explosives. The sensing mechanism is typically based on fluorescence quenching, where the electron transfer from the excited state of the electron-rich MOF to the electron-deficient analyte prevents radiative decay, thus "turning off" the fluorescence. researchgate.net

Studies on related systems provide strong evidence for this application. A MOF constructed from 2,6-Di(1H-imidazol-1-yl) Naphthalene and a cadmium salt serves as a highly efficient sensor for acetone (B3395972) and various antibiotics. researchgate.net MOFs based on naphthalene-1,4-dicarboxylic acid have demonstrated high sensitivity and selectivity for detecting nitrobenzene (B124822) (NB). researchgate.netrsc.org The quenching efficiency for nitroaromatics can be remarkably high, making these materials suitable for trace detection. researchgate.net The ability to sense other small molecules, such as hydrazine, has also been shown with naphthalene-based fluorescent probes. researchgate.net

Table 2: Sensing of Organic Molecules by Related Naphthalene-Based Frameworks

| Framework/Ligand | Target Molecule | Sensing Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Zn-MOF with fluorenone carboxylate ligand | Nitrobenzene (NB) | Fluorescence Quenching | Detection limit of 2.9 μM. | researchgate.net |

| Cd-MOF with 2,6-Di(1H-imidazol-1-yl) Naphthalene | Acetone | Luminescence Quenching | Highly efficient luminescent probe. | researchgate.net |

| Cd-MOF with naphthalene-1,4-dicarboxylic acid | Nitrobenzene (NB) | Luminescence Quenching | Highly sensitive detection. | rsc.org |

Gas Adsorption and Separation Properties in Porous Frameworks

The defined pore structure and high surface area of MOFs built with this compound make them excellent candidates for gas adsorption and separation. researchgate.net By tuning the pore size and functionalizing the pore walls—for example, with the exposed nitrogen atoms of the pyridyl groups—these materials can be designed to selectively capture specific gases from mixtures. berkeley.edu This is particularly relevant for energy-intensive industrial separations like CO₂ capture and hydrocarbon purification. digitellinc.comberkeley.edu

Selective Carbon Dioxide (CO₂) Capture

Frameworks based on 1,4-dpn are expected to be effective for selective CO₂ capture due to the interaction between the CO₂ molecules and the MOF. The nitrogen atoms on the pyridyl groups can create favorable interaction sites for CO₂, a quadrupolar molecule. Porous aromatic frameworks and porous polyimides containing naphthalene units have shown significant CO₂ uptake and selectivity. digitellinc.combris.ac.uknih.govrsc.org

For example, a cobalt-based MOF featuring a pyridyl-functionalized ligand exhibited a CO₂ uptake of 41.33 cm³/g at 273 K and 1 bar, showing high selectivity over methane (B114726) (CH₄) and carbon monoxide (CO). mdpi.com A manganese-based MOF with a pyridyl-imidazole-carboxyl ligand showed high selectivity for CO₂ over N₂ (IAST selectivity of 117) and CH₄ (IAST selectivity of 8.0) at 273 K. nih.gov The high density of open metal sites or specific functional groups within the pores is key to this selectivity. nih.gov

Table 3: CO₂ Adsorption and Selectivity in Related Porous Materials

| Material | CO₂ Uptake (273 K, 1 bar) | CO₂/N₂ Selectivity (IAST) | CO₂/CH₄ Selectivity (IAST) | Reference |

|---|---|---|---|---|

| [Co₂(L)₂(azpy)]n (pyridyl-based) | 41.33 cm³/g | High (specific value not given) | High (specific value not given) | mdpi.com |

| [Mn(CIP-)₂] (pyridyl-based) | ~35 cm³/g | 117 (for 15:85 mixture) | 8.0 (for 50:50 mixture) | nih.gov |

| Carbonized PAF-1 | 4.5 mmol/g (~100.8 cm³/g) | 209 (for 15:85 mixture) | 7.8-9.8 | rsc.org |

| TAMOF-1 | ~85 cm³/g | Not Specified | High (specific value not given) | tue.nl |

Hydrocarbon Separation

The separation of light hydrocarbons is a critical and energy-intensive process in the petrochemical industry. berkeley.edu MOFs offer an energy-efficient alternative to traditional distillation. The separation of acetylene (B1199291) (C₂H₂) from ethylene (B1197577) (C₂H₄) is particularly important for producing polymer-grade ethylene, and it is challenging due to the similar sizes of the two molecules. researchgate.netresearchgate.net

Porous frameworks containing nitrogen atoms, such as those in the pyridyl groups of 1,4-dpn, are highly effective for this separation. The nitrogen centers can form specific hydrogen-bonding interactions with the acidic protons of acetylene, leading to its preferential adsorption over ethylene. nih.gov Covalent organic frameworks (COFs) with "single-molecule traps" composed of nitrogen and oxygen atoms have shown remarkable C₂H₂ uptake and excellent C₂H₂/C₂H₄ separation performance in dynamic breakthrough experiments. researchgate.netresearchgate.net Additionally, the separation of aromatic hydrocarbons, such as discriminating between naphthalene and anthracene, has been achieved in MOFs where the selectivity is driven by how well the molecule aligns within the framework's pores. berkeley.edu

Computational and Theoretical Investigations of 1,4 Di Pyridin 4 Yl Naphthalene Systems

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's chemical reactivity and its electronic properties. ucsb.edu

For aromatic systems containing naphthalene (B1677914) and pyridine (B92270) units, DFT calculations are routinely employed to understand their electronic behavior. In a study on a related compound, N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), DFT calculations were performed to analyze its HOMO and LUMO. mdpi.comresearchgate.net The results indicated a symmetrical charge distribution and a very small dipole moment, suggesting minimal charge separation within the molecule. mdpi.com The HOMO was found to be localized on the naphthalene core, while the LUMO was distributed over the pyridylimine units. This separation of the FMOs is a common feature in donor-π-acceptor systems and is indicative of potential charge-transfer characteristics upon excitation.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's stability and its optical and electronic properties. researchgate.net A smaller gap generally implies that the molecule can be more easily excited, which is relevant for applications in electronics and photonics. For naphthalene-based systems, the substitution pattern and the nature of the appended groups significantly influence the FMO energies and the resulting gap. researchgate.net

| Parameter | Value (for a related naphthalene-pyridylimine ligand) | Significance |

| HOMO Energy | Typically found on the naphthalene moiety | Represents the ability to donate electrons. |

| LUMO Energy | Often localized on the pyridine-containing fragments | Represents the ability to accept electrons. |

| HOMO-LUMO Gap | Varies with substitution, determines electronic transitions | Influences the color, reactivity, and electronic properties. |

| Dipole Moment | Reported as very small (e.g., 0.000039 D) mdpi.com | Indicates the overall polarity and charge distribution of the molecule. |

This table is illustrative and based on data for a similar naphthalene-pyridylimine compound to demonstrate the type of information obtained from DFT calculations. mdpi.com

Prediction and Elucidation of Photophysical Properties (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their photophysical properties, such as absorption and emission spectra. rsc.org For compounds like 1,4-Di(pyridin-4-yl)naphthalene, TD-DFT can provide valuable insights into their potential as luminophores, sensors, or components in optoelectronic devices.

Studies on various naphthalimide derivatives demonstrate that their photophysical properties are highly tunable. mdpi.comrsc.org The electronic transitions, such as π→π* transitions, are responsible for the absorption of light. The wavelength of maximum absorption (λ_max) and the intensity of the absorption are key parameters determined by TD-DFT calculations. Following absorption, the molecule can relax to the ground state via radiative (fluorescence, phosphorescence) or non-radiative pathways. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the emission process.

For instance, investigations into naphthalimide derivatives show that the nature of the solvent and substituents can significantly alter their emission properties. rsc.org Some derivatives exhibit strong fluorescence, while in others, the fluorescence is quenched due to processes like twisted intramolecular charge transfer (TICT). mdpi.com Although specific TD-DFT studies on this compound are not widely reported, the known photoluminescent behavior of its coordination polymers suggests that the ligand itself possesses interesting excited-state properties that could be elucidated through such computational methods. figshare.com A related compound, 1,4-Bis(2-(pyridin-4-yl)vinyl)naphthalene, has been synthesized and its zinc(II) coordination polymers have been shown to be selective luminescent sensors. nih.gov

| Property | Method of Prediction | Significance |

| Absorption Spectrum (λ_max) | TD-DFT | Determines the color of the compound and the energy required for electronic excitation. |

| Emission Spectrum (λ_em) | TD-DFT | Predicts the color of emitted light (fluorescence/phosphorescence). |

| Excited State Lifetimes | TD-DFT | Provides information on the stability of the excited state. |

| Quantum Yield | Often determined experimentally, can be rationalized by TD-DFT | Measures the efficiency of the fluorescence process. |

This table outlines the photophysical properties that can be investigated using TD-DFT and their importance.

Molecular Dynamics Simulations of Self-Assembly Processes and Host-Guest Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for investigating dynamic processes such as self-assembly and the formation of host-guest complexes. For a molecule like this compound, with its rigid aromatic core and nitrogen-containing pyridine rings, MD simulations can predict how it might interact with itself and with other molecules to form ordered supramolecular structures.

The self-assembly of molecules is driven by non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. MD simulations can model these interactions and predict the most stable arrangements of molecules. For example, studies on the self-assembly of pyridine-based amphiphiles with dihydroxy naphthalenes have shown the formation of complex nanostructures like nanotubes and nanofibers, with the final morphology depending on the specific interactions between the molecules. brandeis.edu Similarly, MD simulations of peptide self-assembly have revealed how interactions between precursor molecules can influence the formation of larger structures. mdpi.com

In the context of host-guest chemistry, MD simulations can be used to understand how this compound might act as a host for smaller guest molecules. The pyridine rings can act as hydrogen bond acceptors, while the naphthalene surface can engage in π-stacking interactions. Simulations can provide information on the binding affinity and the specific geometry of the host-guest complex. ruixibiotech.com

Modeling of Coordination Modes and Framework Topologies

This compound is a versatile N-donor ligand that has been used to construct a variety of metal-organic frameworks (MOFs) and coordination polymers. nih.gov Computational modeling plays a crucial role in this field, both in predicting the structures of new frameworks and in understanding the properties of existing ones.

The coordination of the pyridine nitrogen atoms to metal ions can lead to a wide range of network topologies. The geometry of the ligand, with its two pyridine groups oriented at a specific angle relative to the naphthalene plane, dictates the connectivity of the resulting framework. Computational methods can be used to model different coordination modes (e.g., monodentate, bidentate-bridging) and to predict the most likely framework topology that will form with a given metal ion.

The reverse topological approach (RTA) is a powerful computational strategy for designing new MOFs. ias.ac.in This method starts with a desired network topology and then identifies suitable building blocks (ligands and metal nodes) that can assemble into that structure. Given the known ability of this compound to form coordination polymers, it is a prime candidate for use in such computational design strategies. Modeling can also help in understanding the porosity and potential applications of these materials in areas like gas storage and separation. figshare.com

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. mdpi.com The NLO response of a molecule is related to its hyperpolarizability, which is a measure of how the electron cloud is distorted by an intense electric field, such as that from a laser.

Computational chemistry provides a means to predict the NLO properties of molecules. DFT calculations can be used to determine the static and frequency-dependent hyperpolarizabilities. Molecules with large π-conjugated systems and significant intramolecular charge transfer characteristics often exhibit high NLO responses. chemrxiv.org The structure of this compound, with its electron-rich naphthalene core and electron-withdrawing pyridine rings, suggests that it could possess interesting NLO properties.

Theoretical studies on other pyridine derivatives and polycyclic aromatic hydrocarbons have shown that the NLO response can be tuned by modifying the molecular structure, for instance, by adding donor and acceptor groups to enhance charge transfer. mdpi.comchemrxiv.org Computational investigations of this compound could therefore guide the synthesis of new materials with optimized NLO performance. Recent research has also highlighted the potential for modulating the NLO properties of materials through external stimuli, a phenomenon that can be explored computationally.

Future Perspectives and Emerging Research Directions

Exploration of Novel Topological Architectures in CPs and MOFs

While 1,4-di(pyridin-4-yl)naphthalene (bpn) has been successfully used to construct 3D Hofmann-type MOFs, such as [Fe(bpn){Ag(CN)2}2], there remains a vast, unexplored landscape of potential topological architectures. researchgate.net The rigidity and defined geometry of the bpn ligand make it an ideal candidate for targeted synthesis of CPs and MOFs with unprecedented network topologies. Future research is expected to move beyond the known Hofmann-like structures to explore:

Higher-Connectivity Nodes: By combining bpn with metal clusters or secondary organic linkers that offer more than four connection points, researchers can aim for highly complex and robust frameworks. This could lead to materials with exceptional porosity and stability.

Interpenetrated and Catenated Frameworks: The length and shape of the bpn ligand are conducive to the formation of interpenetrating or even mechanically interlocked structures like polycatenanes. researchgate.net These architectures can exhibit unique dynamic behaviors and guest sorption properties. For instance, the synthesis of a five-fold interpenetrating framework has been achieved with a different ligand system, showcasing the potential for such complex topologies. researchgate.net

Controlled Dimensionality: A key goal is to gain precise control over the dimensionality of the resulting framework. By carefully selecting solvents, templates, and reaction conditions, it may be possible to selectively synthesize 1D chains, 2D layers, or 3D frameworks from the same bpn building block. researchgate.netrsc.org This control is crucial for tailoring material properties for specific applications like anisotropic conductivity or layered magnetism.

Development of Multi-Functional Materials Exhibiting Synergistic Properties

A major frontier in materials chemistry is the development of materials that exhibit multiple, often coupled, functionalities. The bpn ligand is at the forefront of this effort, particularly in the realm of spin crossover (SCO) materials. Research has demonstrated that MOFs incorporating bpn can couple SCO with other physical phenomena. bohrium.com

Future work will focus on designing materials with enhanced synergistic effects, including:

Photo-Switchable Magnetism: The [Fe(bpn){Ag(CN)2}2] framework has been shown to exhibit guest-driven light-induced spin change (GD-LISC) when loaded with photo-isomerizable molecules like azobenzene. researchgate.netresearchgate.net This opens the door to creating materials where magnetic properties can be remotely controlled with light. Further exploration will involve incorporating different photochromic guests to tune the switching temperature and wavelength.

Luminescence and SCO Coupling: Researchers are pursuing materials where the spin state of a metal center, such as Fe(II), directly modulates the luminescent properties of the framework or included guest molecules. researchgate.netresearchgate.net This could lead to highly sensitive ratiometric sensors where a change in spin state, triggered by an external stimulus, results in a measurable change in light emission.

Porosity and Spin State: The intrinsic porosity of bpn-based MOFs can be coupled with their SCO properties. researchgate.net The adsorption of different guest molecules into the pores can alter the spin transition temperature, forming the basis for selective chemical sensors. bohrium.com Future efforts will aim to design frameworks with specific pore geometries and chemical environments to achieve high selectivity for target analytes.

A summary of multi-functional properties in a bpn-based MOF is presented below.

| Host Framework Formula | Guest Molecule | Observed Phenomena | Reference(s) |

| [Fe(bpn){Ag(CN)2}2] | 1-Fluoronaphthalene | Incomplete two-step SCO, bidirectional LIESST | researchgate.netresearchgate.netresearchgate.net |

| [Fe(bpn){Ag(CN)2}2] | Azobenzene | Guest-Driven Light-Induced Spin Change (GD-LISC) | researchgate.netresearchgate.net |

| [Fe(bpn){Ag(CN)2}2] | Diphenylsulfide | Guest-adaptive spin crossover | researchgate.netbohrium.combohrium.com |

| [Fe(bpn){Ag(CN)2}2] | Diphenylsulfoxide | Guest-adaptive spin crossover | researchgate.netbohrium.combohrium.com |

| [Fe(bpn){Ag(CN)2}2] | Diphenylsulfone | Guest-adaptive spin crossover | researchgate.netbohrium.combohrium.com |

Integration of this compound into Hybrid Materials

To translate the unique properties of bpn-based CPs and MOFs into practical devices, it is often necessary to integrate them into larger, processable systems. A significant future direction is the creation of hybrid materials that combine the crystalline, functional MOF particles with polymers, gels, or other substrates.

Emerging research will likely focus on:

MOF-Polymer Composites: Dispersing bpn-based MOF particles as functional fillers within polymer matrices. For instance, incorporating a bpn-based SCO-MOF into a polymer like PVDF-HFP could yield flexible thin films that retain their magnetic switching properties, making them suitable for wearable sensors or data storage applications. researchgate.net

Functional Gels: Creating responsive gels by incorporating bpn-based frameworks. Such hybrid gels could exhibit chemo-responsive or thermo-responsive behavior, where the swelling or shrinking of the gel is coupled to the spin state of the embedded MOF. researchgate.net

Surface-Anchored Frameworks: Growing thin films of bpn-based MOFs directly onto surfaces and electrodes. This is a critical step for integrating these materials into electronic devices, sensors, and catalytic systems, allowing for direct measurement and utilization of their electronic properties.

Advances in Scalable and Sustainable Synthesis Methods

For any material to have a real-world impact, it must be producible in large quantities through cost-effective and environmentally friendly methods. Current synthesis strategies for bpn-based materials often rely on solvothermal methods that use high temperatures and organic solvents. znaturforsch.com A critical area of future research will be the development of greener and more scalable synthetic routes.

Key areas of focus will include:

Mechanochemistry: Using solvent-free or low-solvent grinding techniques to synthesize bpn-based frameworks. This method reduces waste, energy consumption, and can lead to the discovery of novel phases not accessible through traditional solution-based chemistry.

Flow Chemistry: Developing continuous flow synthesis methods where reactants are pumped through a reactor to produce the material. This approach offers superior control over reaction parameters, leading to higher consistency and enabling large-scale production.

Aqueous and Green Solvents: Shifting from traditional organic solvents to water or other benign solvents. Synthesizing bpn-based CPs and MOFs in aqueous systems would significantly improve the sustainability profile of these materials. rsc.org

Deepening the Understanding of Structure-Property Relationships through Advanced Characterization and Computational Approaches

A fundamental goal of future research is to develop a precise understanding of how the atomic-level structure of bpn-based materials dictates their macroscopic properties. This requires a synergistic approach combining state-of-the-art characterization techniques with powerful computational modeling.

Advanced Characterization: While single-crystal X-ray diffraction provides a static picture of the structure, advanced techniques are needed to probe the dynamic behavior and electronic properties. znaturforsch.comresearchgate.net Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) can provide invaluable insight into the local electronic and geometric structure of the metal centers during processes like spin crossover. bohrium.com In-situ measurements under different stimuli (light, temperature, guest pressure) will be crucial.

Computational Modeling: Computer simulations and quantum chemical calculations are becoming indispensable tools. bohrium.com Density Functional Theory (DFT) can be used to predict the stability of hypothetical framework topologies, model the spin transition energetics, and understand the electronic interactions between the bpn-MOF host and various guest molecules. rsc.org These computational insights can guide synthetic efforts by identifying the most promising structures and compositions for achieving desired properties, thereby accelerating the discovery of new functional materials.

Q & A

Basic Research Questions

What are the established synthetic routes for 1,4-di(pyridin-4-yl)naphthalene derivatives, and how can oxidative coupling be optimized?

The ligand 1,4-di(pyridin-4-yl)buta-1,3-diyne, a structural analog, is synthesized via oxidative coupling of 4-ethynylpyridine using NiCl₂ and CuI in the presence of tetramethylethylenediamine (TMEDA) in anhydrous THF, yielding quantitative results . For naphthalene derivatives, similar methods involving Sonogashira coupling or palladium-catalyzed cross-coupling reactions are recommended. Optimization involves controlling reaction temperature (room temperature to 60°C), stoichiometry of catalysts, and inert atmosphere conditions to prevent side reactions.

What crystallographic techniques are critical for resolving the structure of this compound-based MOFs?

Single-crystal X-ray diffraction (SC-XRD) is essential. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts . Refinement using SHELXL (e.g., space group assignment, bond length/angle analysis) is standard . For non-centrosymmetric structures, Flack’s parameter refinement (e.g., Flack x = 0.357(1) in ) confirms chirality . Disordered solvent molecules in MOF cavities (e.g., dichloromethane in ) require SQUEEZE or ISOR restraints .

How can coordination environments of metal ions in this compound MOFs be characterized?

Key metrics include:

- Bond lengths : Ni–N distances (~2.09–2.10 Å) and Ni–O (nitrate) distances (~2.10 Å) .

- Angles : Pseudooctahedral geometry with ligand twist angles (e.g., 84.3° between pyridine rings) .

- Dihedral angles : π-stacking interactions (e.g., 3.59 Å centroid-centroid distance in ) .

Use FTIR to confirm ligand-metal binding (C≡C stretches at ~2100–2200 cm⁻¹) and UV-vis for d-d transitions.

What solvents and crystallization methods yield high-quality MOF crystals with this ligand?

Diffusion-based layering (e.g., dichloromethane layered over methanol containing Ni(NO₃)₂) produces well-defined crystals . Solvent polarity impacts nucleation: polar solvents (methanol, DMF) favor coordination, while low-polarity solvents (dichloromethane) enhance π-stacking. Slow evaporation at 4°C minimizes defects.

What are the primary applications of this compound MOFs in materials science?

These MOFs exhibit:

- Porosity : Rhombic cavities (e.g., 209–212 ų in ) for gas storage (H₂, CO₂) .

- Catalysis : Active Ni(II) sites for redox reactions .

- Sensing : Luminescent Zn(II) analogs detect Hg(II) via quenching (LOD ~10⁻⁶ M) .

Advanced Research Questions

How can structural disorder in MOF cavities be resolved during refinement?

Disordered solvent molecules (e.g., dichloromethane in ) are modeled using PART instructions in SHELXL. Apply ISOR/DELU restraints to suppress unrealistic thermal motion. For severe disorder, use SQUEEZE (PLATON) to subtract electron density . Validate with Hirshfeld surface analysis to confirm guest-host interactions .

What strategies address contradictions in ligand conformation between computational and experimental data?

If DFT-predicted ligand geometry (e.g., planar vs. twisted pyridine rings) conflicts with SC-XRD data (e.g., 84.3° twist in ), re-evaluate computational parameters (solvent effects, dispersion corrections). Perform conformational sampling (Monte Carlo) or QM/MM hybrid modeling to account for crystal packing forces .

How can synthesis conditions be optimized to prevent ligand decomposition during MOF assembly?

Avoid prolonged heating (>60°C) to preserve C≡C bonds. Use radical inhibitors (e.g., BHT) in protic solvents. Monitor reaction progress via TLC (n-hexane:EtOAc 9:1) . For air-sensitive steps, employ Schlenk techniques with N₂/Ar purging .

What spectroscopic methods validate non-covalent interactions in these MOFs?

- Raman : C≡C stretching (~2200 cm⁻¹) confirms ligand integrity.

- EPR : Detect paramagnetic metal centers (e.g., Cu(II)) and ligand radical species.

- Solid-state NMR : ¹³C CP/MAS reveals π-π stacking via upfield shifts of aromatic carbons .

How do this compound derivatives enable selective luminescent sensing of heavy metals?

In Zn(II) coordination polymers, ligand-centered emission (λₑₘ ~450 nm) is quenched by Hg(II) via energy/electron transfer. Optimize selectivity by modifying ligand substituents (e.g., electron-withdrawing groups enhance Hg²⁺ affinity) . Calibrate using Stern-Volmer plots (Ksv ~10⁴ M⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.